![molecular formula C21H14N2O B8696460 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile CAS No. 26455-95-8](/img/structure/B8696460.png)
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile
描述
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is a heterocyclic aromatic compound that belongs to the quinoline family
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile typically involves multi-step reactions. One common method involves the condensation of 2-chloroquinoline-3-carbaldehyde with benzoylacetonitrile under basic conditions, followed by cyclization and reduction steps . The reaction conditions often include the use of catalysts such as L-proline and solvents like ethanol to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles could be employed to enhance the efficiency and sustainability of the production process .
化学反应分析
Types of Reactions
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert the carbonitrile group to primary amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve the use of solvents like dichloromethane or ethanol and may require heating or the use of catalysts .
Major Products
The major products formed from these reactions include quinoline N-oxides, primary amines, and various substituted quinoline derivatives. These products can have different biological and chemical properties, making them useful for various applications .
科学研究应用
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has been studied for its potential as an antimicrobial and anticancer agent.
Medicine: Research has shown that derivatives of this compound can act as inhibitors of certain enzymes and receptors, making them potential candidates for drug development.
作用机制
The mechanism of action of 4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways. The compound can bind to specific enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, which are involved in cell signaling pathways, thereby affecting cell proliferation and survival .
相似化合物的比较
Similar Compounds
Quinoline: A simpler structure with similar aromatic properties.
Isoquinoline: Another nitrogen-containing heterocycle with different biological activities.
Benzo[h]quinoline: A structural isomer with distinct chemical properties.
Uniqueness
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Conclusion
This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique structural features and reactivity make it a valuable building block for the synthesis of complex molecules, and its biological activities open up possibilities for drug development and other medical applications. Further research and development could unlock even more uses for this intriguing compound.
属性
CAS 编号 |
26455-95-8 |
|---|---|
分子式 |
C21H14N2O |
分子量 |
310.3 g/mol |
IUPAC 名称 |
4-benzoyl-3H-benzo[f]quinoline-3-carbonitrile |
InChI |
InChI=1S/C21H14N2O/c22-14-17-11-12-19-18-9-5-4-6-15(18)10-13-20(19)23(17)21(24)16-7-2-1-3-8-16/h1-13,17H |
InChI 键 |
YLUZVASKHQAJAO-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)C(=O)N2C(C=CC3=C2C=CC4=CC=CC=C43)C#N |
产品来源 |
United States |
Synthesis routes and methods
Procedure details








体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4,11-Dimethyl-1,4,8,11-tetraazabicyclo[6.6.2]hexadecane](/img/structure/B8696381.png)

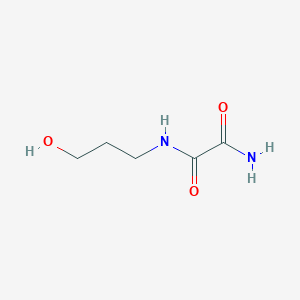

![(3R)-1-[3,5-bis(trifluoromethyl)phenyl]pyrrolidin-3-ol](/img/structure/B8696409.png)
![Imidazo[1,2-b]pyridazine-6(5H)-thione](/img/structure/B8696416.png)
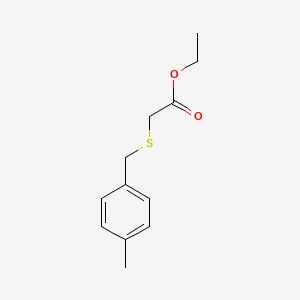
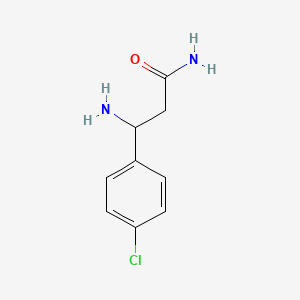
![Tetrazolo[1,5-a]quinoxaline](/img/structure/B8696438.png)

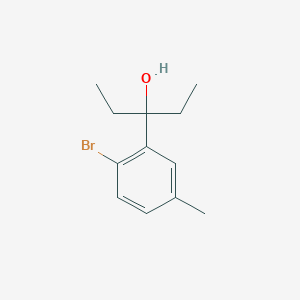
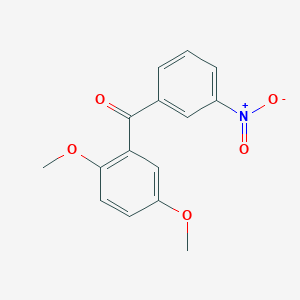
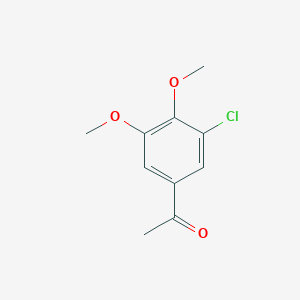
![5-[2-(4-Methoxyphenyl)-ethyl]-1H-pyrazole-3-carboxylic acid](/img/structure/B8696473.png)
